CC4
Overview
Description
Carbon tetrachloride, also known as tetrachloromethane, is a chemical compound with the formula CCl₄. It is a colorless liquid with a sweet, chloroform-like odor. Historically, it was widely used as a cleaning agent, refrigerant, and in fire extinguishers. due to its toxicity and environmental impact, its use has been significantly reduced .
Mechanism of Action
Target of Action
The primary targets of CC4, also known as Thermopsidine, are the α4β2 and α6β2 neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in mediating striatal dopamine release .
Mode of Action
This compound acts as a selective partial agonist at α4β2/α6β2 nAChRs . It binds to these receptors, partially activating them, and when co-incubated with nicotine, it reduces nicotine-induced dopamine release . This interaction with its targets results in changes in the dopamine release mechanism, which is a key factor in the reward system of the brain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine release in the brain. By acting as a partial agonist at α4β2/α6β2 nAChRs, this compound can reduce nicotine-induced dopamine release . This modulation of dopamine release could potentially influence behaviors associated with the reward system, such as addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon tetrachloride is typically produced by the chlorination of methane. The reaction involves the following steps:
Chlorination of Methane: Methane reacts with chlorine gas in the presence of ultraviolet light or at high temperatures to form a mixture of chlorinated methanes, including carbon tetrachloride. [ \text{CH}_4 + 4\text{Cl}_2 \rightarrow \text{CCl}_4 + 4\text{HCl} ]
Purification: The resulting mixture is then purified through distillation to isolate carbon tetrachloride.
Industrial Production Methods
Industrial production of carbon tetrachloride involves the same chlorination process but on a larger scale. The reaction is carried out in a chlorination reactor, and the product is purified using distillation columns to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Carbon tetrachloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbon dioxide and hydrochloric acid. [ \text{CCl}_4 + 2\text{H}_2\text{O} \rightarrow \text{CO}_2 + 4\text{HCl} ]
Reduction: Can be reduced to chloroform (CHCl₃) using zinc and hydrochloric acid. [ \text{CCl}_4 + \text{Zn} + 2\text{HCl} \rightarrow \text{CHCl}_3 + \text{ZnCl}_2 ]
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Various nucleophiles such as hydroxide ions, ammonia, or amines.
Major Products
Hydrolysis: Carbon dioxide and hydrochloric acid.
Reduction: Chloroform and zinc chloride.
Substitution: Depends on the nucleophile used, resulting in various substituted products.
Scientific Research Applications
Carbon tetrachloride has several applications in scientific research:
Solvent: Used as a solvent in organic chemistry due to its non-polar nature.
Reagent: Employed in the synthesis of other chemicals.
Model Compound: Used in toxicology studies to understand liver damage mechanisms.
Spectroscopy: Utilized as a solvent in infrared spectroscopy due to its transparency in the IR region.
Comparison with Similar Compounds
Similar Compounds
Chloroform (CHCl₃): Similar in structure but less toxic.
Dichloromethane (CH₂Cl₂): Less toxic and used as a solvent.
Tetrachloroethylene (C₂Cl₄): Used as a solvent and in dry cleaning.
Uniqueness
Carbon tetrachloride is unique due to its high toxicity and ability to form free radicals, making it a potent hepatotoxin. Its use has been largely phased out due to these properties .
Properties
IUPAC Name |
(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23-5-1-3-21-19-9-17(13-27(21)23)11-25(15-19)7-8-26-12-18-10-20(16-26)22-4-2-6-24(30)28(22)14-18/h1-6,17-20H,7-16H2/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXDAVFCJPDCNA-VNTMZGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)CCN4C[C@@H]5C[C@H](C4)C6=CC=CC(=O)N6C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099002 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-02-4 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 492-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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